N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a phthalazinone core, and a furan carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.
Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine and an appropriate leaving group.
Attachment of the Furan Carboxamide Group: The final step involves the coupling of the furan carboxamide group to the phthalazinone core, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals, particularly in areas such as cancer therapy or antimicrobial agents.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide
Uniqueness
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide is unique due to the presence of the furan carboxamide group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-19(15-7-12-27-14-15)21-13-18-16-5-1-2-6-17(16)20(26)24(22-18)11-10-23-8-3-4-9-23/h1-2,5-7,12,14H,3-4,8-11,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZJPLDQTOFLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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